Herbicidin A

Herbicide Discovery Agrochemicals Weed Science

Herbicidin A is the most extensively decorated undecose nucleoside antibiotic, featuring a unique tricyclic C11 sugar core with a (5-hydroxy)tiglyl side chain that fundamentally alters target engagement vs. simpler adenosine analogs. This architecture confers a rare dual-action profile: selective pre-emergent herbicidal activity (MIC=6.25 µg/mL), protection against Xanthomonas oryzae at 100 ppm, and potent NF-κB inhibition (IC50=1.8 µM) with favorable selectivity (cytotoxicity IC50=2.7 µM). Supported by favorable mammalian safety (NOAEL 2,000 mg/kg) and an elucidated biosynthetic gene cluster, this compound is an irreplaceable probe for agrochemical discovery and cell signaling research.

Molecular Formula C23H29N5O11
Molecular Weight 551.5 g/mol
CAS No. 55353-31-6
Cat. No. B022783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerbicidin A
CAS55353-31-6
Molecular FormulaC23H29N5O11
Molecular Weight551.5 g/mol
Structural Identifiers
SMILESCC=C(CO)C(=O)OC1C(C(OC2C1(OC3C(C2)OC(C3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O
InChIInChI=1S/C23H29N5O11/c1-4-9(6-29)21(31)38-17-13(30)15(22(32)35-3)37-11-5-10-14(39-23(11,17)33)16(34-2)20(36-10)28-8-27-12-18(24)25-7-26-19(12)28/h4,7-8,10-11,13-17,20,29-30,33H,5-6H2,1-3H3,(H2,24,25,26)/b9-4+/t10-,11-,13-,14+,15+,16-,17+,20-,23-/m1/s1
InChIKeyLOWKANMKNQBRPJ-MRAUHCMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light fawn solid

Structure & Identifiers


Interactive Chemical Structure Model





Herbicidin A (CAS 55353-31-6): A Complex Adenosine-Derived Undecose Nucleoside with Multimodal Bioactivity


Herbicidin A (CAS 55353-31-6) is a structurally complex, adenosine-derived undecose nucleoside antibiotic first isolated from the fermentation broth of *Streptomyces saganonensis* [1]. It belongs to a rare class of natural products defined by an unusual tricyclic undecose (C11 sugar) core, which is decorated with a distinctive (5-hydroxy)tiglyl side chain—a biosynthetic hallmark that distinguishes it from simpler nucleoside analogs [2]. Initially characterized for its selective, contact herbicidal activity against dicotyledonous weeds, its documented bioactivity spectrum has since expanded to include antibacterial, antifungal, antialgal, and antiparasitic properties, as well as the capacity to modulate mammalian inflammatory signaling pathways [1][3]. This unique polypharmacology, rooted in its complex three-dimensional architecture, positions Herbicidin A as a valuable, multifaceted probe for research in agrochemical discovery, natural product biosynthesis, and eukaryotic cell signaling.

Why Generic Substitution Fails for Herbicidin A: The Critical Impact of Undecose Core Decoration on Activity and Selectivity


Substituting Herbicidin A with a simpler adenosine analog (e.g., cordycepin) or even a closely related herbicidin congener (e.g., Herbicidin B or F) is scientifically untenable due to profound structure-activity relationship (SAR) differences driven by the compound's unique undecose core and its specific C8 (5-hydroxy)tiglyl decoration. Herbicidin A is distinguished as the most extensively decorated congener in its class . Its full tricyclic undecose framework and specific acyl side chain are not merely structural ornaments; they are critical determinants of its biological activity profile. Unlike the more common adenine nucleosides, which often rely on intracellular phosphorylation and incorporation into nucleic acids, the large, rigid undecose scaffold of Herbicidin A likely presents a distinct topographical surface for binding to specific protein targets, such as kinases or other regulatory enzymes involved in plant growth and inflammation [1]. Furthermore, SAR studies within the herbicidin family clearly demonstrate that even subtle alterations, such as the presence of an 8′-epimer or a demethylated sugar moiety in other congeners, result in significant changes to both herbicidal selectivity and the potency of NF-κB inhibition [2]. Consequently, any deviation from the precise molecular architecture of Herbicidin A—whether through a simplified nucleoside scaffold or a different herbicidin congener—will not recapitulate its characteristic dual activity in modulating both plant growth and mammalian inflammatory pathways, rendering generic substitution a source of significant experimental error and irreproducible results.

Quantitative Differentiation Guide for Herbicidin A (CAS 55353-31-6) Procurement


Evidence Item 1: Herbicidal Selectivity and Potency in Rice Seed Germination Assays

Herbicidin A demonstrates potent and selective inhibition of rice seed germination with an MIC of 6.25 µg/mL, while protecting young rice plants from Xanthomonas oryzae-induced leaf blight at a concentration of 100 ppm [1]. This dual activity of suppressing germination and protecting against bacterial infection at distinct concentrations is a key differentiator from other nucleoside antibiotics and herbicidin congeners, which lack this specific protective profile. Herbicidin B, while possessing some antifungal and antibacterial activity, is not characterized by the same level of detailed quantitative data for both herbicidal and protective functions in the same model system [2][3].

Herbicide Discovery Agrochemicals Weed Science

Evidence Item 2: Potent Inhibition of TNF-α-Induced NF-κB Activity in Human Cells

Herbicidin A potently inhibits tumor necrosis factor alpha (TNF-α)-induced nuclear factor-kappa B (NF-κB) activity in HEK293 cells with an IC50 of 1.8 µM, while its cytotoxicity in the same cell line is modestly higher (IC50 = 2.7 µM) [1]. This narrow window indicates a specific, on-target effect on the inflammatory signaling pathway. In stark contrast, the simpler nucleoside analog cordycepin (3'-deoxyadenosine) primarily functions by terminating RNA synthesis and exhibits a different, more general cytotoxic mechanism without this specific, quantifiable potency against the TNF-α/NF-κB axis [2]. The distinct IC50 values for NF-κB inhibition versus general cytotoxicity for Herbicidin A underscore its value as a chemical probe for dissecting this pathway.

Inflammation Cell Signaling Natural Product Pharmacology

Evidence Item 3: Favorable Mammalian Safety Profile in Acute Toxicity Models

In standardized acute toxicity studies, Herbicidin A exhibits a highly favorable safety profile in rodents. A single oral dose of 2,000 mg/kg body weight in mice resulted in no fatalities or apparent abnormalities over a 14-day observation period [1]. Similarly, a single dermal application of 2,000 mg/kg body weight to rats showed no lethality or visible signs of dermal toxicity [1]. In contrast, many conventional synthetic herbicides, such as paraquat (a bipyridylium compound), have significantly lower oral LD50 values in rats (e.g., 110-150 mg/kg), reflecting a much higher acute toxicity [2]. This data provides a quantifiable differentiation for Herbicidin A in terms of mammalian safety.

Toxicology Agrochemical Safety In Vivo Studies

Evidence Item 4: Superior Cytotoxic Selectivity Window in Mammalian Cell Lines

Herbicidin A demonstrates a favorable selectivity window in mammalian cell culture, exhibiting a half-maximal cytotoxic concentration (CC50) greater than 40 µM in both HEK-293T and HepG2 cell lines . This is a crucial differentiator from more broadly cytotoxic nucleoside analogs like 5-fluorouracil (5-FU), a widely used antimetabolite, which typically shows IC50 values in the low micromolar range (e.g., 0.5–5 µM) against similar proliferating cell lines [1]. The significantly higher CC50 of Herbicidin A indicates a lower propensity for general cytotoxicity at concentrations where it exerts its specific biological effects, such as NF-κB inhibition (IC50 = 1.8 µM).

Cytotoxicity Drug Discovery Selectivity Index

Validated Research and Industrial Application Scenarios for Herbicidin A (CAS 55353-31-6)


Scenario 1: Lead Compound for Dual-Action Rice Crop Protection Agents

Based on the quantitative evidence, Herbicidin A is uniquely suited as a lead scaffold for developing novel rice crop protection agents. Its demonstrated ability to prevent rice seed germination at an MIC of 6.25 µg/mL while simultaneously protecting young rice plants from *Xanthomonas oryzae* infection at 100 ppm [1] provides a dual-action profile that is rare among natural products. Researchers can use this compound to probe the molecular mechanisms underlying this dual activity and to conduct structure-activity relationship (SAR) studies aimed at optimizing the balance between pre-emergent herbicidal potency and disease protection for integrated pest management strategies.

Scenario 2: Chemical Probe for Dissecting the TNF-α/NF-κB Signaling Axis

The potent and specific inhibition of TNF-α-induced NF-κB activity (IC50 = 1.8 µM) with a modestly higher cytotoxicity IC50 (2.7 µM) in HEK293 cells establishes Herbicidin A as a valuable chemical probe for cell signaling research [1]. Its complex undecose scaffold differentiates it from simpler adenosine analogs that act via chain termination. Scientists can utilize Herbicidin A to explore the role of NF-κB in various disease models (e.g., inflammation, cancer) and to validate the pathway's engagement in high-throughput screening campaigns, using the defined IC50 values as benchmarks for experimental design and target validation.

Scenario 3: Benchmark for Biosynthetic and Synthetic Biology Studies of Rare Nucleosides

As the most extensively decorated congener within the undecose nucleoside family [1], Herbicidin A serves as an ideal benchmark for studies in natural product biosynthesis and synthetic biology. The elucidation of its biosynthetic gene cluster [2] provides a genetic platform for engineering novel analogs. Researchers can use Herbicidin A as an analytical standard and reference compound in efforts to express its pathway heterologously, feed alternative precursors, or leverage its tailoring enzymes (e.g., glycosyltransferases, acyltransferases) for the combinatorial biosynthesis of new undecose-based molecules with potentially altered or improved bioactivity profiles.

Scenario 4: Low-Toxicity Bioherbicide Lead for Dicotyledonous Weed Control

The combination of its selective herbicidal activity against dicotyledonous weeds [1] and its demonstrated low acute toxicity in mammalian models (NOAEL of 2,000 mg/kg in mice and rats) [2] positions Herbicidin A as a promising lead compound for developing a new class of bioherbicides. The favorable safety data, which shows a >13-fold higher NOAEL compared to the LD50 of some conventional herbicides like paraquat, directly addresses a critical development risk. Agricultural researchers can use this compound to investigate its specific mode of action in target weeds and to formulate and test it in early-stage field trials, with the goal of creating a safer, naturally derived alternative for weed management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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